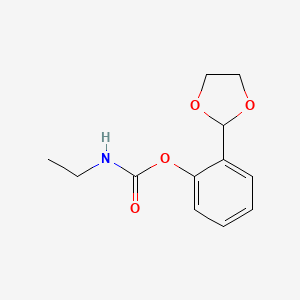
4-Methylnon-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylnon-3-enoic acid is an organic compound with the molecular formula C10H18O2. It is a carboxylic acid with a double bond and a methyl group attached to the nonane chain. This compound is known for its presence in certain body odorants and has been studied for its role in the formation of human body odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylnon-3-enoic acid can be synthesized through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions typically include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The specific methods and conditions can vary depending on the desired purity and yield of the compound. Industrial production often focuses on optimizing reaction conditions to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Methylnon-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated carboxylic acids.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of esters or amides.
Scientific Research Applications
4-Methylnon-3-enoic acid has various applications in scientific research:
Biology: The compound is studied for its role in human body odor formation and its interaction with skin bacteria.
Industry: It is used in the formulation of deodorants and antiperspirants due to its role in body odor.
Mechanism of Action
The mechanism of action of 4-Methylnon-3-enoic acid involves its interaction with skin bacteria. The compound is initially odorless but becomes odorous upon enzymatic action by bacteria in the axillary region. This enzymatic conversion releases volatile organic acids, contributing to body odor .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-pentenoic acid: A shorter chain analog with similar chemical properties.
3-Hydroxy-3-methylhexanoic acid: Another compound involved in body odor formation.
Uniqueness
4-Methylnon-3-enoic acid is unique due to its specific structure and role in body odor. Its longer carbon chain and specific double bond position differentiate it from other similar compounds, making it a distinct subject of study in the context of human body odor and its chemical analysis.
Properties
CAS No. |
61271-90-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-methylnon-3-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-9(2)7-8-10(11)12/h7H,3-6,8H2,1-2H3,(H,11,12) |
InChI Key |
QQZVHSKDJXHMBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-Di(naphtho[2,1-b]furan-2-yl)-2,2'-bi-1,3,4-oxadiazole](/img/structure/B14570059.png)


![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methoxyphenyl)amino]-](/img/structure/B14570072.png)





![2,5-Bis(trifluoromethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14570108.png)


![6-[(2-Hydroxyethyl)amino]-5-(2-phenylhydrazinylidene)pyrimidin-4(5H)-one](/img/structure/B14570128.png)
![3-Hydroxy-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B14570131.png)
